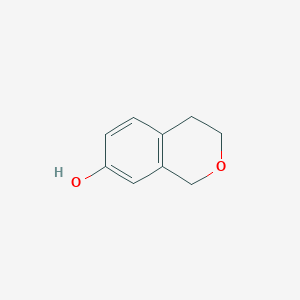

Isochroman-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGRPMTVIVLWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391209-22-5 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Advanced Chemical Transformations of Isochroman 7 Ol and Its Derivatives

Classical and Modern Methodologies for Isochroman (B46142) Synthesis

The construction of the isochroman ring system can be achieved through various synthetic routes. Among these, the Oxa-Pictet-Spengler cyclization, cyclo-dehydration of homophthalyl alcohols, and the Prins reaction are notable methodologies. Recent advancements have also introduced novel pathways, such as the use of epoxides as aldehyde surrogates, to broaden the scope and efficiency of isochroman synthesis.

The Oxa-Pictet-Spengler reaction is a cornerstone in the synthesis of isochromans and related pyran heterocycles. nih.govresearchgate.netsemanticscholar.org This reaction involves the condensation of a β-arylethyl alcohol with a carbonyl compound, such as an aldehyde or a ketone, typically under acidic conditions, to yield the isochroman scaffold. nih.govwikipedia.org It is considered a special case of the Mannich reaction. wikipedia.org The driving force of the reaction is the formation of a highly electrophilic iminium ion from the condensation of the amine and aldehyde under acidic catalysis. wikipedia.org While nucleophilic aromatic rings like indole or pyrrole lead to high yields under mild conditions, less nucleophilic rings such as phenyl groups often require higher temperatures and stronger acids. wikipedia.org

The efficiency of the Oxa-Pictet-Spengler cyclization is highly dependent on the catalytic system and reaction conditions employed. Both Brønsted and Lewis acids are commonly used to promote this transformation. researchgate.netresearchgate.net Iron(II) triflate (Fe(OTf)₂) has been identified as an efficient catalyst, enabling the synthesis of a range of substituted isochromans in good to excellent yields by reacting β-arylethanols with aldehydes or ketals at 70 °C with a low catalyst loading of 1 mol%. nih.gov This iron-catalyzed approach is considered environmentally friendly and atom-economic as water is the only byproduct. nih.gov Bismuth(III) triflate (Bi(OTf)₃) is another effective catalyst for this reaction. researchgate.net

Optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing the yield of the desired isochroman product. For instance, in certain Pictet-Spengler reactions, increasing the reaction time has been shown to significantly raise the product yield, while adjusting the temperature can also lead to moderate improvements. researchgate.net The choice of solvent can also play a critical role; for example, hexafluoroisopropanol (HFIP) has been shown to significantly enhance the reaction rate and scope in certain variants of the Oxa-Pictet-Spengler reaction. nih.govscispace.com

| Catalyst | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Fe(OTf)₂ | 1 mol% catalyst, 70 °C | Low toxicity, environmentally friendly, atom-economic | nih.gov |

| Bi(OTf)₃ | Catalytic amount | Low toxicity, easy to handle | researchgate.net |

| TfOH | Used in conjunction with HFIP solvent | Promotes reactions with a wider substrate scope | nih.govscispace.com |

| Nanosilica Sulfuric Acid | - | Heterogeneous catalyst | researchgate.net |

The traditional Oxa-Pictet-Spengler reaction has certain limitations regarding its substrate scope. It is most efficient with benzaldehyde derivatives and electron-rich β-phenylethanols that are unsubstituted on the aliphatic chain. nih.govscispace.com The use of ketones and aliphatic aldehydes has been more limited. nih.gov However, recent methodological advancements have significantly broadened the scope of this reaction.

The reaction generally shows good tolerance for various functional groups, particularly electron-donating groups on the β-phenylethanol, which facilitate the cyclization. Methoxy, hydroxy, and methyl substituents in the meta position of the phenyl ethanol ring have resulted in good product yields. nih.gov The reaction is also compatible with moderately electron-withdrawing groups like fluorine. nih.gov However, strong electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, have been found to be incompatible with the reaction conditions. nih.gov

| β-Phenylethanol Derivative | Carbonyl Compound | Resulting Isochroman | Key Observation | Reference |

|---|---|---|---|---|

| Electron-rich (e.g., with methoxy groups) | Benzaldehyde derivatives | High yield | Classical and efficient transformation | nih.govscispace.com |

| With meta-substituents (methoxy, hydroxy, methyl) | Various aldehydes | Good yields (63-78%) | Demonstrates good functional group tolerance | nih.gov |

| With moderate electron-withdrawing groups (e.g., fluorine) | Various aldehydes | Good yields (59-85%) | Expands the scope to less activated systems | nih.gov |

| With strong electron-withdrawing groups (e.g., CF₃) | Various aldehydes | Reaction unsuccessful | Highlights a limitation of the methodology | nih.gov |

| Highly substituted (e.g., 2,2-disubstituted) | Epoxide surrogates | Good yields | Overcomes steric hindrance limitations | nih.govscispace.com |

Another significant method for the synthesis of isochromans is the cyclo-dehydration of homophthalyl alcohols. researchgate.net This approach provides an alternative route to the isochroman skeleton and complements the Oxa-Pictet-Spengler methodology.

The Prins reaction is a versatile and powerful tool for the construction of oxygen-containing heterocyclic compounds. acs.orgnih.govnih.gov This reaction typically involves the acid-catalyzed condensation of an alkene (a π-component) and an aldehyde. acs.orgnih.gov An enantioselective variant of the Prins cyclization has been developed, which proceeds through a cascade Prins/intramolecular Friedel-Crafts type alkylation. acs.orgnih.gov This methodology has been successfully applied to the synthesis of benzo[f]isochromenes, which are structurally related to isochroman-7-ol. acs.orgnih.gov The catalytic system for this transformation often involves a combination of a Lewis acid, such as copper(I) chloride (CuCl), and a chiral Brønsted bis-phosphoric acid derived from BINOL. acs.orgnih.gov Iodine has also been used as a catalyst for the Prins cyclization of homoallylic alcohols and aldehydes to produce various pyran derivatives, including benzo[f]isochromenes. researchgate.net

A significant recent advancement in isochroman synthesis is the use of epoxides as surrogates for aldehydes in a modified Oxa-Pictet-Spengler reaction. nih.govscispace.com This innovative approach addresses the limitations associated with the use of unstable aldehydes and expands the substrate scope of the reaction. scispace.com The reaction is typically promoted by hexafluoroisopropanol (HFIP) and a catalytic amount of triflic acid (TfOH). nih.gov

The mechanism involves an initial Meinwald rearrangement of the epoxide to generate the corresponding aldehyde in situ. scispace.com This transiently formed aldehyde then readily participates in the Oxa-Pictet-Spengler cyclization with a β-phenylethanol. scispace.com This strategy has several advantages, including faster reaction times (often less than an hour at room temperature) and a significantly broadened scope. nih.govscispace.com It allows for the inclusion of electrophiles equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, which are often challenging substrates in the traditional reaction. nih.govscispace.com Furthermore, this method is compatible with highly substituted β-phenylethanols, such as 1,1- and 2,2-disubstituted derivatives. scispace.com The use of bench-stable epoxides as precursors for enolizable aldehydes in situ represents a practical and user-friendly alternative to conventional methods. scispace.com

| Epoxide Type | Aldehyde Equivalent | β-Phenylethanol | Key Advantage | Reference |

|---|---|---|---|---|

| Terminal Epoxides | Aliphatic Aldehydes | Various | Access to isochromans with aliphatic substituents at C1 | nih.govscispace.com |

| 1,2-Disubstituted Epoxides | Ketones | Various | Synthesis of 1,1-disubstituted isochromans | nih.gov |

| Styrene Oxides | Phenylacetyl Aldehydes | Various | Access to isochromans with a benzyl group at C1 | nih.govscispace.com |

Electrochemically Driven α-C(sp3)-H/O-H Cross-Coupling Reactions

The functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering a direct route to modify molecular scaffolds. For isochroman systems, the α-position to the ring oxygen is a key site for derivatization. Electrochemically driven cross-coupling reactions have emerged as a mild and sustainable method for forging new bonds at this position.

A notable advancement is the electrochemical α-C(sp3)-H/O-H cross-coupling of isochromans with various alcohols. nih.gov This method provides a convenient protocol for the synthesis of α-alkoxy isochroman derivatives under mild conditions, avoiding the need for pre-functionalized substrates or harsh reagents. nih.gov The reaction typically proceeds in an undivided cell with graphite electrodes. Research has shown that the presence of benzoic acid can facilitate the electro-oxidation process, leading to increased product yields. nih.gov This protocol demonstrates broad applicability, with a variety of alcohols and substituted isochromans participating effectively in the coupling reaction, often yielding moderate to high yields. nih.gov The scalability of this electrochemical method has been demonstrated, allowing for gram-scale synthesis. nih.gov

Beyond C-O bond formation, electrochemical strategies have also been successfully applied to α-C(sp3)-H/N-H cross-coupling reactions between isochromans and azoles. semanticscholar.orgresearchgate.netnih.govmdpi.com This approach is particularly valuable as both isochroman and azole moieties are prevalent in biologically active compounds. semanticscholar.orgnih.govmdpi.com The reaction is performed at room temperature and does not require any metal catalysts or external chemical oxidants, highlighting its green chemistry credentials. semanticscholar.orgresearchgate.netmdpi.com Cyclic voltammetry studies suggest that the mechanism may involve both radical coupling and nucleophilic addition pathways. semanticscholar.orgnih.gov

| Isochroman Substrate | Coupling Partner | Product Type | Yield (%) |

|---|---|---|---|

| Isochroman | Methanol | α-alkoxy isochroman | 85% |

| Isochroman | Ethanol | α-alkoxy isochroman | 82% |

| 6-Methoxyisochroman | Methanol | α-alkoxy isochroman | 75% |

| Isochroman | 1H-Pyrazole | α-azolyl isochroman | 88% |

| Isochroman | 1H-Imidazole | α-azolyl isochroman | 95% |

Diastereoselective Halo-Cycloacetalization of Olefinic Precursors

The construction of the isochroman ring itself can be achieved through various cyclization strategies. One efficient method is the halo-cycloacetalization of olefinic precursors. A diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols has been developed, utilizing N-haloamides (such as N-bromosuccinimide or N-iodosuccinimide) as halogenating agents. scilit.comresearchgate.net

This transformation is notable for its mild reaction conditions and for proceeding without the need for an external catalyst. scilit.comresearchgate.net The reaction is compatible with a range of olefinic aldehydes bearing different substituents, as well as various alcohols, efficiently producing isochroman derivatives. scilit.com This method capitalizes on an intramolecular reaction cascade where the aldehyde is first converted to a hemiacetal with an alcohol, followed by a halo-induced cyclization onto the olefin, forming the isochroman ring with concomitant installation of a halogenated methyl group at the C4 position. The diastereoselectivity arises from the controlled formation of the new stereocenters during the cyclization step.

Ruthenium-Mediated Isomerization and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the construction of cyclic compounds, including heterocycles like isochromans. wikipedia.org The reaction is catalyzed by metal complexes, most commonly those based on ruthenium, such as Grubbs' catalysts. organic-chemistry.orgnih.gov These catalysts are known for their remarkable functional group tolerance and effectiveness in forming 5- to 7-membered rings. wikipedia.orguwindsor.ca

For the synthesis of isochroman derivatives, a suitable diene precursor, such as an ortho-vinylphenyl allyl ether, can be subjected to RCM. The ruthenium catalyst facilitates the intramolecular metathesis of the two terminal alkene groups, leading to the formation of the dihydropyran ring of the isochroman scaffold and the release of ethylene gas, which drives the reaction to completion. wikipedia.orguwindsor.ca Subsequent reduction of the resulting double bond yields the saturated isochroman ring.

A potential challenge in ruthenium-catalyzed metathesis reactions is the unwanted isomerization of the newly formed double bond, which can be caused by ruthenium hydride species formed as a side reaction. wikipedia.org However, careful selection of the catalyst generation and reaction conditions can often suppress this side reaction, ensuring high yields of the desired cyclic product. wikipedia.orguwindsor.ca

Stereoselective and Enantioselective Synthesis of Isochromanol Systems

The synthesis of isochromanols with specific stereochemistry is crucial, as the biological activity of chiral molecules often depends on their absolute configuration. This has spurred the development of various stereoselective and enantioselective synthetic methods.

Development of Enantiomerically Pure Isochroman-4-ol Frameworks

Significant effort has been directed toward the synthesis of enantiomerically pure isochroman-4-ols. One established method involves the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives. researchgate.netresearchgate.net More contemporary approaches focus on asymmetric catalysis to set the desired stereochemistry.

For instance, the enantioselective addition of a trifluoromethyl group to a ketone precursor has been used to prepare a key chiral isochroman intermediate for an NK-1 receptor antagonist. acs.org This reaction employed a cinchonine-derived catalyst to achieve high enantioselectivity. acs.org Another powerful strategy involves the stereoselective synthesis of isochromans through C-H insertion reactions with donor/donor carbenes, which can achieve perfect diastereoselectivity. escholarship.org These modern methods provide access to enantiomerically enriched isochromanols that are valuable building blocks for complex natural products and pharmaceuticals. escholarship.org

Chiral Resolution Techniques for this compound Analogues

When an asymmetric synthesis is not feasible or provides a product with insufficient enantiomeric purity, chiral resolution of a racemic mixture is a common alternative. wikipedia.org Chiral resolution separates a racemate into its individual enantiomers. wikipedia.orglibretexts.org

For this compound analogues, several classical resolution techniques can be applied:

Formation of Diastereomeric Salts: The phenolic hydroxyl group of this compound or a related carboxylic acid derivative can be reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral amine like brucine for an acid, or a chiral acid like (+)-tartaric acid for a basic analogue). wikipedia.orglibretexts.org This reaction creates a mixture of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography: Racemic mixtures of this compound analogues can be separated using chromatographic techniques, such as high-performance liquid chromatography (HPLC), on a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the chiral selector in the column, leading to different retention times and allowing for their separation.

Challenges and Advances in Asymmetric Synthesis of Isochroman-4-ones

The asymmetric synthesis of isochroman-4-ones presents the challenge of controlling the stereocenter at the C3 position, and potentially a second one at C4, adjacent to the carbonyl group. A significant advance in this area is the development of a highly stereoselective, one-pot intramolecular Mannich reaction. researchgate.net

This organocatalytic method utilizes 2-oxopropyl-2-formylbenzoates and anilines as substrates, catalyzed by a chiral secondary amine. The reaction proceeds to afford a new class of 4-aminoisochromanones bearing two adjacent stereocenters. researchgate.net This process is highly efficient, producing the desired products in good yields with excellent cis-diastereoselectivities and high enantiomeric excess values. researchgate.net This approach represents a powerful solution to the challenge of constructing the isochroman-4-one (B1313559) core with precise stereochemical control.

| Substrate (Aniline) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Aniline | 75% | 97:3 | 99% |

| 4-Methoxyaniline | 85% | 99:1 | 99% |

| 4-Chloroaniline | 72% | 96:4 | 98% |

| 3-Methoxyaniline | 78% | 95:5 | 97% |

Derivatization and Functionalization Strategies of this compound and its Derivatives

The isochroman scaffold, a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds, serves as a versatile template for chemical modification. The derivatization and functionalization of this compound and related structures are crucial for exploring structure-activity relationships and developing new chemical entities. Advanced synthetic strategies enable precise modifications at various positions of the isochroman core, including the aromatic ring, the benzylic position (C1 or alpha-position), and other sites on the heterocyclic ring. These transformations allow for the synthesis of diverse libraries of compounds with tailored properties.

Synthesis of Substituted Isochroman Derivatives

The synthesis of substituted isochroman derivatives is achieved through a variety of modern organic chemistry methods. These strategies allow for the introduction of a wide range of functional groups onto the isochroman framework, enabling the fine-tuning of its chemical and biological properties.

One of the most direct and modular approaches to the isochroman core is the Oxa-Pictet-Spengler reaction . This reaction typically involves the cyclization of a β-phenylethanol with an aldehyde. rsc.org A significant advancement in this area is the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), which expands the scope of the reaction to include less reactive or unstable aldehydes and variously substituted β-phenylethanols. nih.gov

Direct C-H functionalization has emerged as a powerful tool for derivatization, avoiding the need for pre-functionalized starting materials. nih.govTransition metal-catalyzed C-H activation allows for the introduction of substituents directly onto the isochroman skeleton. nih.gov Furthermore, organocatalytic C(sp³)–H bond functionalization at the alpha-position has been developed using catalysts like AZADOL (9-Azabicyclo[3.3.1]nonan-3-one-N-oxyl), providing a metal-free alternative for creating α-substituted isochromans. acs.orgfigshare.comresearchgate.net

Oxidative methods are also prominent in the synthesis of substituted isochromans. The generation of an intermediate oxocarbenium ion from the isochroman allows for subsequent nucleophilic attack. This can be achieved through DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-catalyzed oxidative α-allylation under aerobic conditions or through electrochemical methods. researchgate.netresearchgate.net Electrochemical α-C(sp³)-H/O-H cross-coupling reactions, for instance, enable the formation of α-alkoxy isochroman derivatives. researchgate.net

| Method | Description | Key Reagents/Conditions | Resulting Substitution |

| Oxa-Pictet–Spengler | Cyclization of a β-phenylethanol with an aldehyde or equivalent. | Aldehydes, Epoxides, Triflic Acid, HFIP | Varied, depending on reactants |

| C-H Activation | Direct functionalization of C-H bonds. | Transition metal catalysts | Site-selective functionalization |

| Organocatalytic C(sp³)–H Functionalization | Metal-free activation of the α-C-H bond. | AZADOL | α-Substitution |

| DDQ-Catalyzed Oxidation | Aerobic oxidation to form an oxocarbenium ion for allylation. | DDQ, O₂, tert-butyl nitrite | α-Allylation |

| Electrochemical Coupling | Cross-dehydrogenative coupling with alcohols or ketones. | Electric current, benzoic acid | α-Alkoxy, α-Keto substitution |

| Transition-Metal-Free Coupling | Coupling with triorganoindium reagents. | BF₃·OEt₂, Triorganoindium | 1-Substituted Isochromans |

Formation of Biaryl-Type Isochroman Dimers via Suzuki-Miyaura Coupling

The creation of biaryl linkages is a cornerstone of modern synthetic chemistry, and the Suzuki-Miyaura cross-coupling reaction is a premier method for achieving this transformation. researchgate.net This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate, offering high functional group tolerance and reliability. This methodology can be effectively applied to the synthesis of biaryl-type isochroman dimers, which are inspired by naturally occurring molecules like the penicisteckins. researchgate.net

The general strategy involves synthesizing an isochroman derivative bearing a halide (e.g., bromide or iodide) or a triflate group on the aromatic ring, such as at the 5- or 6-position. This functionalized isochroman can then undergo one of two pathways:

Homocoupling: The isochroman halide/triflate can be coupled with a bis(pinacolato)diboron reagent to form an isochroman boronic ester intermediate. In a one-pot procedure, this intermediate can then be coupled with a second molecule of the starting isochroman halide/triflate to form a symmetrical biaryl isochroman dimer. nih.gov

Heterocoupling: The isochroman boronic ester can be coupled with a different functionalized aromatic or heteroaromatic compound. Alternatively, an isochroman halide can be coupled with a pre-formed boronic acid or ester of another isochroman molecule, allowing for the synthesis of unsymmetrical dimers.

The Suzuki-Miyaura reaction is particularly valuable for creating sterically hindered biaryl bonds, which can lead to atropisomerism—a type of axial chirality found in some natural biaryl isochroman derivatives. researchgate.netnih.gov The conditions for the coupling, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and, in the case of atropisomeric products, high enantioselectivity.

Regioselective Alpha-Functionalization of Isochromans

Regioselective functionalization at the C1 position (the alpha- or benzylic position) of the isochroman ring is of significant interest as it allows for the introduction of diverse substituents that can modulate biological activity. The lability of the C1-H bond, due to its benzylic and ethereal nature, makes it a prime target for chemical transformation via an oxocarbenium ion intermediate.

Several efficient methods have been developed to achieve this regioselective functionalization:

Organocatalysis: A novel and practical approach involves the use of the organocatalyst AZADOL. acs.orgfigshare.com In the presence of 5.0 mol % of AZADOL, the C(sp³)–H bond at the alpha-position of isochroman is functionalized, proceeding successfully with a broad range of substrates and nucleophiles to give excellent yields. acs.orgfigshare.comresearchgate.net

Oxidative Catalysis: The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst under aerobic conditions facilitates the oxidative α-allylation of isochromans. researchgate.netresearchgate.net This process involves the DDQ-mediated oxidation of the isochroman to generate the key oxocarbenium intermediate, which is then trapped by an allyl nucleophile. researchgate.netresearchgate.net

Electrochemistry: An environmentally benign method for α-functionalization is electrochemical cross-dehydrogenative coupling. researchgate.net This technique allows for the reaction between isochromans and alcohols or unactivated ketones without the need for external chemical oxidants, offering high atom economy under mild conditions. researchgate.netorganic-chemistry.org

Transition-Metal Catalysis: Palladium-catalyzed systems have been employed for enantioselective allylic C-H oxidation of terminal olefins to furnish chiral isochromans, representing a highly efficient transformation that installs both functionality and stereochemistry in a single step. nih.gov

These methods provide a robust toolkit for chemists to selectively modify the alpha-position of the isochroman scaffold, paving the way for the synthesis of complex and densely functionalized molecules. nih.gov

Introduction of Biologically Relevant Moieties: Case Study of Nitric Oxide-Releasing Isochroman-4-one Derivatives

A key strategy in medicinal chemistry is the hybridization of molecular scaffolds with biologically active moieties to create new compounds with enhanced or novel therapeutic properties. A pertinent case study is the development of nitric oxide (NO)-releasing isochroman derivatives. Nitric oxide is a critical signaling molecule involved in various physiological processes, and NO-donor drugs are of significant interest.

Researchers have successfully designed and synthesized a series of novel NO-releasing isochroman-4-one derivatives. nih.gov The synthetic approach involved coupling NO-donor moieties, such as furoxan heterocycles or simple nitrate esters, with the scaffold of (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, a natural product known for its biological activities. nih.govmdpi.comfrontiersin.org

The synthesis typically proceeds by first preparing the core isochroman-4-one and then chemically linking a suitable NO-donor group to one of its functional handles, often a hydroxyl group. The linkage is designed to be stable under normal conditions but capable of releasing NO under specific physiological triggers. An assay to measure NO release, such as the Griess assay, is used to quantify the amount and rate of NO donation from the synthesized hybrid molecules. nih.govmdpi.com

| Compound ID | Parent Scaffold | NO-Releasing Moiety | Maximum NO Release |

| Ia | (±)-XJP | Furoxan-based | High |

| Id | (±)-XJP | Furoxan-based | High |

| IIIb | (±)-XJP-B | Nitrate ester | High |

| IIIe | (±)-XJP-B | Nitrate ester | High |

(Data derived from a study on novel nitric oxide-releasing isochroman-4-one derivatives nih.gov)

This case study demonstrates a powerful derivatization strategy where the isochroman framework serves as a carrier for a biologically crucial molecule like nitric oxide, potentially leading to hybrid compounds with synergistic or improved therapeutic profiles. nih.gov

Transformation of Isochroman Heterocycles to Related Scaffolds (e.g., Phenanthrene Alkaloids)

The isochroman ring system is not only a target scaffold itself but also a versatile synthetic intermediate that can be transformed into other complex and biologically relevant molecular architectures, such as phenanthrene alkaloids. nih.govdocumentsdelivered.com These alkaloids, which include compounds with significant cytotoxic and CNS activities, possess a polycyclic aromatic core that can be accessed through the strategic cleavage and rearrangement of a pre-formed isochroman heterocycle. nih.govnih.govsemanticscholar.org

A reported synthetic route showcases this transformation effectively. nih.govdocumentsdelivered.com The key steps are:

Construction of a Tetracyclic Isochroman: A complex isochroman framework, such as a 4,5,6a,7-tetrahydrodibenzo[de,g]chromene motif, is first synthesized. This is achieved through a sequence involving an Oxa-Pictet-Spengler cyclization followed by a microwave-assisted intramolecular C-H arylation. nih.gov

Cleavage of the Isochroman Ring: The crucial transformation step is the cleavage of the isochroman's ether linkage. This is typically accomplished under acidic conditions, which opens the heterocyclic ring to reveal a phenanthrene core substituted with an ethyl alcohol side chain. nih.govdocumentsdelivered.com

Further Manipulation: The resulting phenanthrene ethyl alcohol can then be converted into the target phenanthrene alkaloid through standard synthetic manipulations, such as converting the alcohol to an amine. nih.gov

This strategy is attractive because it provides synthetic access to two distinct and biologically interesting scaffolds—the tetracyclic isochroman and the phenanthrene alkaloid—from a common pathway, allowing for the creation of diverse compound libraries for further study. nih.gov This approach can also be extended to the synthesis of related structures like aporphine alkaloids. nih.gov

Preclinical Biological Activity and Mechanistic Investigations of Isochroman 7 Ol and Its Derivatives

Broad Spectrum of Biological Significance

Isochroman-7-ol and its derivatives exhibit a wide range of biological activities, making them promising candidates for further pharmacological investigation.

Isochroman (B46142) derivatives, particularly those derived from hydroxytyrosol (B1673988), have demonstrated significant potential as antioxidants. researchgate.netnih.gov Their antioxidant capacity is often linked to their ability to scavenge free radicals, a property influenced by their chemical structure, specifically the number and position of hydroxyl groups. researchgate.netnih.govresearchgate.net

In comparative studies, certain hydroxy-1-aryl-isochroman derivatives have been shown to be more effective at protecting membrane lipids from peroxidation than the well-established antioxidant, Trolox, a soluble vitamin E derivative. tandfonline.com For instance, 1-(3′,4′-dihydroxyphenyl)-6,7-dihydroxyisochroman (ISO-4) was found to be a more potent scavenger of the DPPH radical and superoxide (B77818) compared to other derivatives with fewer hydroxyl groups. researchgate.net The excellent radical and reactive oxygen/nitrogen species (ROS/RNS) scavenging features of hydroxy-1-aryl isochromans make them interesting candidates for pharmaceutical interventions against the deleterious actions of ROS/RNS. researchgate.net

Table 1: Radical Scavenging Activity of Isochroman Derivatives

| Compound | DPPH Scavenging (EC50, µM) | Superoxide Scavenging (EC50, µM) | Peroxynitrite Scavenging (EC25, µM) |

|---|---|---|---|

| ISO-4 (four OH groups) | 10.3 | 34.3 | 23.0 |

| ISO-3 (three OH groups) | 22.4 | 84.0 | > ISO-4 |

| ISO-2 (two OH groups) | 25.1 | 91.8 | > ISO-3 |

| ISO-0 (fully methoxylated) | Inactive | Inactive | Inactive |

Data sourced from a study on polyphenolic isochromans. researchgate.net

Certain isochroman derivatives have demonstrated notable anti-inflammatory properties. researchgate.netnih.gov For example, the isochroman-type fungal metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) has been shown to suppress the production of key inflammatory mediators. nih.gov

In preclinical studies using lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, DMHM inhibited the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, DMHM was found to decrease the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov

The anti-inflammatory mechanism of DMHM involves the suppression of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways. nih.gov Additionally, the anti-inflammatory activity of DMHM is associated with its ability to induce heme oxygenase-1 (HO-1) expression through the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway. nih.gov These findings suggest that isochroman derivatives like DMHM have the potential for treating inflammatory and neuroinflammatory diseases. nih.gov

Isochroman and its derivatives are recognized for their antimicrobial and antifungal activities. researchgate.netresearchgate.net For instance, extracts from the fungus Penicillium limosum strain AK-7, which contain various bioactive metabolites, have demonstrated a broad spectrum of antifungal and antibacterial potential. mdpi.com

In laboratory tests, these extracts showed significant antibacterial activity against both Gram-negative and Gram-positive bacterial pathogens. mdpi.com The extracts also exhibited notable antifungal activity against several phytopathogens, including Cercospora canescens, Fusarium sambucinum, and Sclerotium rolfsii. mdpi.com

While specific studies focusing solely on the antimicrobial and antifungal properties of this compound are limited in the provided search results, the broader class of isochromans has been a subject of interest in the search for new antimicrobial agents. researchgate.net

Derivatives of isochroman have been investigated as potential antihypertensive agents. researchgate.netnih.gov A series of novel hybrids of natural isochroman-4-one (B1313559) bearing an isopropanolamine moiety were designed and synthesized to evaluate their antihypertensive activity. nih.gov

One particular compound, created by hybridizing an N-isopropyl substituted isopropanolamine functionality to a phenolic oxygen of isochroman-4-one, demonstrated a potent β(1)-adrenoceptor blocking effect. nih.gov This effect was comparable to that of the well-known antihypertensive drug propranolol. nih.gov In studies with spontaneously hypertensive rats, this compound significantly reduced both systolic and diastolic blood pressure by over 40%. nih.gov This reduction was notably stronger than that observed with the lead compounds 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) and its analogue XJP-B. nih.gov These findings suggest that specific isochroman derivatives may be promising candidates for further investigation as antihypertensive agents. nih.gov

Isochroman derivatives have been identified as having potential antitumor and cytotoxic activities. researchgate.netresearchgate.netnih.gov While the direct antitumor activity of this compound is not detailed in the provided search results, related structures and derivatives have shown promise in this area.

For instance, a series of novel heterocyclic colchicine (B1669291) derivatives incorporating a C-7 methylene (B1212753) fragment exhibited substantial antiproliferative activity against several human tumor cell lines, including COLO-357, BxPC-3, PANC-1, and A549. mdpi.com The cytotoxic effects of these compounds were found to be dependent on the nature and spatial orientation of the substituent on the methylene fragment. mdpi.com

Furthermore, novel O-aminoalkyl substituted 7-hydroxycoumarins, which share a similar bicyclic core structure, were synthesized and evaluated for their anticancer toxicity. nih.gov The most active of these compounds were those containing an N,N-diethylamino part in the O-aminoalkyl substituent and an acetyl group at the C6 or C8 position. nih.gov

Table 2: Cytotoxic Activity of a 23-Hydroxybetulinic Acid Derivative (Compound 6i)

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | 10.21 |

| BEL-7402 (Hepatocellular carcinoma) | 9.87 |

| SF-763 (Glioblastoma) | 12.54 |

| B16 (Melanoma) | 11.32 |

| HL-60 (Promyelocytic leukemia) | 8.35 |

Data from a study on 23-hydroxybetulinic acid C-28 ester derivatives, indicating the potential of complex natural product derivatives in cancer research. mdpi.com

Certain isochroman derivatives have demonstrated neuroprotective effects, suggesting their potential in the context of neurodegenerative diseases. nih.gov For example, the chiral nonracemic isochroman-2H-chromene conjugate JE-133, a novel synthetic 1,3-disubstituted isochroman derivative, has been shown to possess superior neuroprotective effects against oxidative injuries. nih.gov

In preclinical studies, pretreatment with JE-133 was found to protect SH-SY5Y neuroblastoma cells and rat primary cortical neurons from H₂O₂-induced cell death in a concentration-dependent manner. nih.gov The compound also significantly alleviated H₂O₂-induced apoptotic changes. nih.gov Interestingly, these protective effects were not solely attributable to direct free radical scavenging, as JE-133 exhibited only moderate activity in reducing DPPH free radicals. nih.gov

Further investigation into the mechanism of action revealed that pretreatment with JE-133 significantly decreased the phosphorylation of MAPK pathway proteins, particularly ERK and P38. nih.gov Additionally, blocking the PI3K/Akt pathway partially counteracted the cell viability-enhancing effect of JE-133. nih.gov These findings suggest that the neuroprotective effects of this isochroman derivative are associated with dual regulative mechanisms that activate cell survival and inhibit apoptotic changes, providing important clues for the development of effective neuroprotective drug leads. nih.gov

Antiplatelet Aggregation Effects

This compound and its analogues have been investigated for their potential to interfere with platelet aggregation, a key process in thrombosis. The antiplatelet effects of various related compounds have been demonstrated in in vitro studies using human and animal platelets. These studies often measure the inhibition of aggregation induced by different physiological agonists, such as arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), collagen, and platelet-activating factor (PAF). nih.govresearchgate.net

For instance, isorhamnetin, a flavonoid with structural similarities to isochroman derivatives, has been shown to significantly inhibit platelet aggregation induced by collagen and thrombin receptor activator peptide. nih.gov It also reduces the binding of fibrinogen to platelets, a critical step in the formation of a thrombus. nih.gov The antiplatelet activity of natural compounds can be attributed to their ability to interfere with various signaling pathways within the platelet. mdpi.com While many studies report inhibitory effects at high concentrations, some compounds, like papaverine (B1678415) and bulbocapnine, have shown potent effects at biologically relevant concentrations against arachidonic acid-induced aggregation. nih.gov

The mechanism of action for these antiplatelet effects can be multifaceted. For many drugs, the primary endpoint measured is the suppression of platelet aggregation in response to specific agonists. mdpi.com For example, aspirin, a well-known antiplatelet agent, works by inhibiting the synthesis of thromboxane (B8750289) A2, a potent platelet activator. mdpi.com The effectiveness of novel compounds is often benchmarked against such established agents.

| Compound | Inducer | System | Observed Effect | Reference |

|---|---|---|---|---|

| Papaverine | Arachidonic Acid | Whole Human Blood | IC50: 26.9 ± 12.2 µM | nih.gov |

| Bulbocapnine | Arachidonic Acid | Whole Human Blood | IC50: 30.7 ± 5.4 µM | nih.gov |

| Protopine | Collagen | Purified Rabbit Platelets | ~14% inhibition at 57 µM | nih.gov |

| Isorhamnetin | Collagen | Washed Human Platelets | Inhibited aggregation and fibrinogen binding | nih.gov |

| G. velutinus Bark Oil | Arachidonic Acid | Platelets | IC50: 93.6 µg/mL | researchgate.net |

| G. velutinus Bark Oil | ADP | Platelets | IC50: 87.7 µg/mL | researchgate.net |

Elucidation of Molecular Mechanisms of Action

Cellular and Molecular Targets of Isochroman Analogues

The biological activities of isochroman analogues stem from their interaction with specific cellular and molecular targets. Research into these interactions has identified several proteins and receptors that are modulated by this class of compounds. Natural compounds, in general, can influence a wide array of molecular targets, including transcription factors, enzymes, and receptors involved in cell signaling, metabolism, and proliferation. mdpi.com

Specific isochroman-based molecules have been designed and synthesized to target particular receptors with high selectivity. For example, certain isochroman derivatives have been developed as selective agonists for the Retinoid-X-Receptor (RXR), proving to be more potent than existing drugs like bexarotene. mdpi.com Another area of investigation has been the development of isochroman-4-one hybrids bearing an arylpiperazine moiety, which were designed as antagonists for the α1-adrenergic receptor, showing potential as antihypertensive agents. nih.gov Furthermore, specific isochroman structures have been identified as potent and selective agonists for "D-1-like" dopamine (B1211576) receptors and as selective antagonists for the dopamine D4 receptor, highlighting the versatility of the isochroman scaffold in targeting G-protein coupled receptors. nih.govnih.gov

Modulation of Enzyme Activity (e.g., COX-2 inhibition)

A key mechanism through which isochroman-related compounds can exert anti-inflammatory effects is by modulating the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). The COX enzyme has two main isoforms, COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation and contributes to the synthesis of prostaglandins (B1171923). litfl.com Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govbrieflands.com

Research on isoindoline (B1297411) derivatives, which are structurally related to the isochroman core, has identified compounds that act as selective COX-2 inhibitors. researchgate.net The mechanism of COX-2-mediated inflammation involves the production of prostaglandins like PGE2, which are key inflammatory mediators. frontiersin.org By inhibiting COX-2, these compounds can reduce the levels of proinflammatory prostanoids. frontiersin.org The selective inhibition of COX-2 over COX-1 is a critical parameter in the development of safer anti-inflammatory drugs. researchgate.net

| Compound Class | Target Enzyme | Activity | Selectivity | Reference |

|---|---|---|---|---|

| Isoindoline Derivatives | COX-1 | Inhibition observed with IC50 values in the µM range for select compounds. | Some compounds showed selectivity for COX-1. | researchgate.net |

| Isoindoline Derivatives | COX-2 | Potent inhibition with IC50 values as low as 0.185 µM for compound 7. | Compounds 1 and 4 were found to be selective COX-2 inhibitors. | researchgate.net |

Inhibition of Signaling Pathways (e.g., NF-κB activation)

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. mdpi.comfrontiersin.org Aberrant activation of NF-κB is implicated in numerous inflammatory diseases and cancers. frontiersin.org The pathway can be activated through canonical and non-canonical routes, both of which result in the translocation of NF-κB dimers to the nucleus to regulate gene expression. nih.gov

Natural compounds have been shown to modulate NF-κB signaling through various mechanisms, such as inhibiting the activation of the IKK complex, which is responsible for phosphorylating the inhibitor of NF-κB (IκBα). mdpi.com Curcumin (B1669340), a well-studied natural polyphenol, has been demonstrated to inhibit the proliferation of breast cancer cells by regulating the NF-κB signaling pathway. nih.gov Specifically, curcumin treatment can affect the expression levels of NF-κB and IκB proteins. nih.gov A curcumin derivative, ST08, was also found to downregulate NF-κB at the protein level in breast cancer cells, suggesting that isochroman-related polyphenolic structures could potentially interfere with this critical pathway. frontiersin.org

Interaction with Receptors (e.g., Dopamine Receptors, though general isochromans)

The isochroman scaffold has proven to be a valuable template for designing ligands that interact with various neurotransmitter receptors, including dopamine receptors. Dopamine receptors are G-protein-coupled receptors classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). mdpi.com These receptor families are coupled to different signaling pathways, with D1-like receptors typically activating adenylyl cyclase and D2-like receptors inhibiting it. mdpi.com

Specific isochroman derivatives have been synthesized and characterized as potent and selective ligands for dopamine receptor subtypes. For example, the isochroman A 68930 is a full agonist with high potency and more than 220-fold selectivity for the D-1 receptor over the D-2 receptor. nih.gov Preclinical studies suggest that different behaviors may be mediated by distinct subtypes of "D-1-like" receptors that show preferential recognition for isochroman-based compounds. nih.gov In another study, (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide (B165840) was identified as a selective dopamine D4 antagonist. nih.gov The interaction between different neurotransmitter systems, such as dopamine and oxytocin, can also be modulated by compounds targeting these receptors, often forming heteroreceptor complexes that alter signaling transduction. mdpi.com

Direct Radical Scavenging Mechanisms

Many of the therapeutic effects of isochroman derivatives, particularly those derived from hydroxytyrosol, are attributed to their potent antioxidant activity. nih.govresearchgate.net This activity is primarily based on their ability to scavenge harmful free radicals. Theoretical and experimental studies have elucidated the primary mechanism by which these compounds exert their radical scavenging effects.

Targeting Inflammasomes (e.g., NLRP3)

Currently, there is a lack of direct scientific evidence specifically linking this compound or its derivatives to the modulation of the NLRP3 inflammasome or other inflammasome complexes. Research has primarily focused on other anti-inflammatory pathways.

Preclinical Study Methodologies and Findings

In Vitro Cellular Assays for Biological Activity

The antioxidant potential of isochroman derivatives, particularly those synthesized from the natural olive oil phenol (B47542) hydroxytyrosol, has been systematically evaluated through a variety of in vitro assays. These studies aim to establish a clear structure-activity relationship. The antioxidant capacity of these compounds has been assessed in different environments, including bulk oils and biological systems like brain homogenates. nih.govnih.gov

A key finding is that the lipophilicity of the isochroman derivatives plays a significant role in their antioxidant activity. nih.gov In brain homogenates, antioxidant activity, as measured by malondialdehyde (MDA) levels which serve as a biomarker for lipid peroxidation, was directly related to lipophilicity. nih.govnih.gov Conversely, in bulk oils, as assessed by the Rancimat test, an inverse relationship between lipophilicity and antioxidant activity was observed. nih.govnih.gov This phenomenon is consistent with the "polar paradox," which posits that polar antioxidants are more effective in less polar media (like bulk oils), while nonpolar antioxidants are more effective in more polar media (like oil-in-water emulsions or biological membranes).

The presence of free ortho-diphenolic groups in the isochroman structure was found to be a positive determinant of antioxidant activity in oils. nih.gov Furthermore, the reducing and radical-scavenging activities of these compounds, as determined by assays such as the Ferric Reducing Antioxidant Power (FRAP), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC), were correlated with the number of free hydroxyl moieties in the molecule. nih.govnih.gov Notably, synthetic isochroman derivatives of hydroxytyrosol were predicted by density functional theory (DFT) studies to be more potent hydrogen and electron donors than hydroxytyrosol itself. tandfonline.com

In comparative studies, isochroman derivatives of hydroxytyrosol demonstrated higher antioxidant activity than butylated hydroxytoluene (BHT) and α-tocopherol. nih.govnih.gov

Table 1: Antioxidant Capacity of Isochroman Derivatives

| Assay | Medium | Key Findings |

|---|---|---|

| Rancimat test | Bulk oils | Antioxidant activity is inversely related to lipophilicity. Free o-diphenolic groups enhance activity. |

| MDA levels | Brain homogenates | Antioxidant activity is directly related to lipophilicity. |

| FRAP, ABTS, ORAC assays | N/A | Reducing and radical-scavenging activities are related to the number of free hydroxyl groups. |

The anti-inflammatory properties of isochroman derivatives have been investigated in various stimulated immune cell lines, providing insights into their potential therapeutic applications. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in these cellular models.

One notable derivative, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), isolated from a marine-derived fungus, has been studied for its anti-inflammatory effects in LPS-stimulated murine macrophage-like RAW264.7 cells and immortalized murine brain microglia BV2 cells. nih.govtandfonline.com These studies revealed that DMHM effectively suppresses the inflammatory response in both cell lines. nih.govtandfonline.com

Another well-studied derivative is 1-phenyl-6,7-dihydroxy-isochroman (L137), which has demonstrated significant anti-inflammatory activity in LPS-primed human monocytes and primary microglial cells. nih.govnih.gov The activation of microglial cells is a key event in neuroinflammation, which is implicated in the pathogenesis of several neurodegenerative diseases. The ability of L137 to inhibit this activation highlights its potential as a neuroprotective agent. nih.gov

The collective findings from these studies on different isochroman derivatives in RAW264.7, BV2, and primary immune cells consistently demonstrate their capacity to mitigate the inflammatory cascade initiated by LPS stimulation.

A crucial aspect of the anti-inflammatory action of isochroman derivatives is their ability to inhibit the production of key inflammatory mediators, including prostanoids and cytokines. Enzyme-linked immunosorbent assays (ELISA) have been instrumental in quantifying these effects.

In studies involving 1-phenyl-6,7-dihydroxy-isochroman (L137), this compound was shown to significantly inhibit the production of prostaglandin E2 (PGE2) and thromboxane A2 in LPS-primed human monocytes in a dose-dependent manner. nih.gov Furthermore, L137 also suppressed the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in these cells. nih.gov In LPS-activated primary microglial cells, L137 was found to reduce the secretion of TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the production of PGE2 and thromboxane B2. nih.gov

Similarly, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) demonstrated a suppressive effect on the production of PGE2 in LPS-stimulated RAW264.7 and BV2 cells. nih.govtandfonline.com DMHM also decreased the mRNA expression of pro-inflammatory cytokines, including IL-1β and IL-6, in these cell lines. nih.govtandfonline.com

These findings indicate that isochroman derivatives can effectively attenuate the inflammatory response by targeting the production of both prostanoids and pro-inflammatory cytokines.

Table 2: Effect of Isochroman Derivatives on Pro-inflammatory Mediators

| Compound | Cell Line | Inhibited Mediators |

|---|---|---|

| 1-phenyl-6,7-dihydroxy-isochroman (L137) | Human monocytes, Primary microglia | PGE2, Thromboxane A2/B2, TNF-α, IL-1β, IL-6 |

To elucidate the molecular mechanisms underlying the anti-inflammatory effects of isochroman derivatives, researchers have employed techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and Western blot analysis to examine the expression of key inflammatory enzymes and transcription factors.

A central target in these investigations has been cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the elevated production of prostanoids during inflammation. Studies on 1-phenyl-6,7-dihydroxy-isochroman (L137) have shown that it inhibits the protein expression of COX-2 in LPS-primed human monocytes. nih.gov This inhibitory effect is, at least in part, mediated through the suppression of Nuclear Factor-kappa B (NF-κB) activation, a critical transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2. nih.gov In primary microglial cells, L137 was also found to inhibit the expression of both inducible nitric oxide synthase (iNOS) and COX-2, which was associated with the modulation of NF-κB. nih.gov

Similarly, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) was found to suppress the expression of both COX-2 and iNOS in LPS-stimulated RAW264.7 and BV2 cells. nih.govtandfonline.com The anti-inflammatory action of DMHM was linked to the suppression of the NF-κB and c-Jun N-terminal kinase (JNK) MAPK pathways. nih.govtandfonline.com Furthermore, the anti-inflammatory activity of DMHM was also correlated with its ability to induce the expression of heme oxygenase-1 (HO-1) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response. nih.govtandfonline.com

These mechanistic studies, utilizing qRT-PCR and Western blot, have provided strong evidence that isochroman derivatives exert their anti-inflammatory effects by modulating key signaling pathways (NF-κB, MAPK, Nrf2) and downregulating the expression of pro-inflammatory enzymes like COX-2 and iNOS.

Table 3: Mechanistic Targets of Isochroman Derivatives

| Compound | Cell Line | Key Targets and Pathways | Analytical Method |

|---|---|---|---|

| 1-phenyl-6,7-dihydroxy-isochroman (L137) | Human monocytes, Primary microglia | ↓ COX-2 expression, ↓ iNOS expression, Suppression of NF-κB activation | Western Blot |

Platelet Aggregation Inhibition Assays

Scientific literature available through comprehensive searches does not provide specific data on the direct effects of this compound or its immediate derivatives on platelet aggregation. While the broader class of isochroman compounds has been investigated for various biological activities, including antiplatelet functions, dedicated studies focusing on this compound in this context are not presently available in the reviewed scientific literature.

In Vivo Animal Model Studies

Antihypertensive Evaluations in Spontaneously Hypertensive Rats

While direct studies on this compound are limited, research on closely related isochroman-4-one derivatives has demonstrated notable antihypertensive effects in spontaneously hypertensive rats (SHRs). One key compound, 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), has been a focus of these investigations.

In a study evaluating novel hybrids of isochroman-4-one, a derivative, compound IIId, which incorporates an N-isopropyl substituted isopropanolamine functionality, exhibited a significant reduction in both systolic and diastolic blood pressure in SHRs. The effects of this derivative were reported to be more potent than the lead compound, XJP. Specifically, compound IIId was found to reduce both systolic and diastolic blood pressure by over 40%. This antihypertensive activity is attributed to its potent β1-adrenoceptor blocking effect, which was found to be comparable to the well-established antihypertensive drug, propranolol.

The following table summarizes the antihypertensive effects of a key isochroman-4-one derivative in spontaneously hypertensive rats.

| Compound | Molecular Target | Effect on Blood Pressure in SHRs |

| IIId (isochroman-4-one hybrid) | β1-adrenoceptor | >40% reduction in systolic and diastolic pressure |

This table presents data on a derivative of isochroman-4-one, as direct studies on this compound were not found.

Anti-inflammatory and Barrier Integrity Studies in Ulcerative Colitis Murine Models

There is currently a lack of specific scientific studies investigating the anti-inflammatory effects and impact on barrier integrity of this compound or its direct derivatives in murine models of ulcerative colitis. While other natural compounds and isochroman derivatives have been explored for their anti-inflammatory properties in various contexts, dedicated research focusing on this compound within the framework of ulcerative colitis models has not been identified in the available scientific literature.

Structure Activity Relationship Sar and Computational Chemistry of Isochroman 7 Ol

Qualitative Structure-Activity Relationships

Qualitative SAR studies examine how specific structural modifications to a molecule affect its biological activity, providing general principles to guide drug design. For isochroman-7-ol and its analogs, key relationships have been established concerning substituent effects, lipophilicity, and the role of hydroxyl groups.

The nature and position of substituents on the isochroman (B46142) scaffold significantly modulate the biological properties of these compounds. Medicinal chemistry investigations have led to the synthesis of numerous isochroman derivatives with a wide range of therapeutic applications, including antioxidant, antimicrobial, antitumor, and anti-inflammatory activities nih.gov.

Computational studies, particularly using density functional theory (DFT), have been employed to understand how substituents influence the radical scavenging activity of related flavonoid structures. These studies calculate properties like bond dissociation enthalpy (BDE), which indicates the ease of a hydrogen atom donation to a free radical. The findings reveal that the placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can enhance or diminish antioxidant activity depending on the reaction environment (e.g., gas phase vs. aqueous phase) nih.gov. For instance, in non-polar environments, EDGs can enhance antioxidative activity by weakening the O-H bond, thus lowering its BDE and facilitating hydrogen atom transfer to radicals. Conversely, in polar media, the mechanism may shift, and different substituent effects are observed.

The core isochroman structure provides a rigid framework that allows for the precise positioning of functional groups, which is essential for effective interaction with biological targets like enzymes or receptors mdpi.com. Modifications at various positions on both the benzene (B151609) and the tetrahydropyran (B127337) rings can fine-tune properties such as potency, selectivity, and metabolic stability mdpi.com.

Table 1: Influence of Substituent Groups on Isochroman Analog Bioactivity

| Substituent Type | Position | General Effect on Bioactivity (e.g., Antioxidant) | Rationale |

| Electron-Donating Groups (e.g., -OH, -OCH₃) | Aromatic Ring | Generally increases antioxidant activity in non-polar media | Lowers the Bond Dissociation Enthalpy (BDE) of phenolic hydroxyls, facilitating Hydrogen Atom Transfer (HAT). |

| Electron-Withdrawing Groups (e.g., -NO₂, -Br) | Aromatic Ring | Can decrease antioxidant activity via the HAT mechanism | Increases the BDE of phenolic hydroxyls. |

| Alkyl/Aryl Groups | C-1 | Modulates lipophilicity and steric interactions with target sites | Affects the ability of the molecule to cross biological membranes and fit into active sites. |

| Hydroxyl Groups (-OH) | Aromatic Ring | Crucial for antioxidant and radical scavenging activity | Act as primary hydrogen donors to neutralize free radicals. Multiple hydroxyl groups, especially in an ortho arrangement, enhance activity. |

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter that governs the pharmacokinetic and pharmacodynamic properties of isochroman derivatives mdpi.comnih.gov. It affects a molecule's ability to be absorbed, distributed through the body, and penetrate biological membranes to reach its target site.

Studies on isochroman derivatives of hydroxytyrosol (B1673988) have demonstrated a complex relationship between lipophilicity and antioxidant activity, which is consistent with the "polar paradox." This concept suggests that in bulk oil (a non-polar medium), more polar antioxidants are more effective, while in an oil-in-water emulsion, more lipophilic antioxidants show greater activity. Research has shown that the antioxidant activity of isochroman derivatives was directly related to lipophilicity in brain homogenates but inversely related in bulk oils mdpi.comnih.gov.

The antioxidant and radical scavenging capabilities of phenolic compounds like this compound are predominantly attributed to their hydroxyl (-OH) groups. These groups can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions mdpi.comnih.gov.

SAR studies have consistently shown that the number and position of free hydroxyl moieties are directly related to the reducing and radical-scavenging activities of isochroman derivatives mdpi.comnih.gov. Specifically, the presence of free o-diphenolic groups (two hydroxyl groups adjacent to each other on the aromatic ring, also known as a catechol group) is a strong determinant of antioxidant activity mdpi.comnih.gov.

Computational studies using DFT have further elucidated this relationship by examining the thermodynamics of hydrogen atom donation from different hydroxyl groups on the isochroman scaffold. These calculations predict that isochroman derivatives can be more potent hydrogen atom donors than their parent compounds, such as hydroxytyrosol. The most effective derivatives are often those that can form stable radical intermediates after hydrogen donation, a feature enhanced by the presence of multiple hydroxyl groups longdom.org. The total enthalpy required for the donation of all available hydrogen atoms serves as a robust index for predicting experimental antioxidant activity longdom.org.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.govnih.gov. By quantifying structural features (known as molecular descriptors), QSAR models can predict the activity of new, unsynthesized molecules, thereby saving significant time and resources in the drug discovery process nih.govbio-hpc.eu.

While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on the structurally related benzopyran class of compounds provide valuable insights into how such models are developed and applied. For instance, 2D- and 3D-QSAR studies on benzopyran derivatives that inhibit the P-glycoprotein transporter have been successfully conducted mdpi.commdpi.com.

In these models, various descriptors are calculated to represent the molecules' physicochemical properties:

2D Descriptors : These are calculated from the 2D representation of the molecule and include properties like molecular weight, logP (a measure of lipophilicity), and van der Waals (vdW) surface area of specific atom types. A 2D-QSAR study on benzopyrans found a linear correlation between the vdW surface area of hydrophobic atoms and their inhibitory activity mdpi.commdpi.com.

3D Descriptors : These descriptors are derived from the 3D conformation of the molecule. In a 3D-QSAR approach known as GRIND (GRID-Independent Descriptors), the model identifies important pharmacophoric features (e.g., hydrogen-bond donors, acceptors, hydrophobic groups) and the optimal distances between them for high activity mdpi.commdpi.com.

The development of a predictive QSAR model typically involves selecting a set of molecules with known activities (a training set), calculating relevant descriptors, building a mathematical model using statistical methods like partial least squares (PLS), and validating the model's predictive power with an external set of molecules (a test set) longdom.org. Such models, once validated, can guide the synthesis of new isochroman derivatives with potentially enhanced biological activity bio-hpc.eu.

Table 2: Example of Descriptors Used in QSAR Models for Benzopyran Analogs

| Descriptor Type | Descriptor Example | Information Encoded | Relevance to Bioactivity |

| 2D-QSAR | Hydrophobic vdW Surface Area | The surface area contributed by atoms with hydrophobic properties. | Correlates with the molecule's ability to engage in hydrophobic interactions with the biological target. |

| 3D-QSAR (GRIND) | H-bond Donor-Acceptor Distance | The spatial distance between a hydrogen bond donor feature and an acceptor feature. | Defines the optimal geometry for forming hydrogen bonds within the target's active site. |

| 3D-QSAR (GRIND) | Hydrophobic-Steric Hotspot Distance | The distance between a hydrophobic region of the molecule and a region of steric bulk. | Helps to understand the required shape and size of the molecule to fit into the binding pocket without unfavorable steric clashes. |

| Physicochemical | logP | The logarithm of the partition coefficient between octanol and water. | Quantifies the overall lipophilicity of the molecule, affecting membrane permeability and transport. |

Computational Approaches in Isochroman Research

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules like this compound at an atomic level. These in silico methods can predict biological activities, elucidate mechanisms of action, and guide the design of new, more potent derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in understanding the binding mode of a compound and can help in rational drug design. While specific molecular docking studies for this compound are not readily found in the literature, the general methodology would involve:

Preparation of the Receptor and Ligand: A three-dimensional structure of the biological target of interest would be obtained from a protein database. The structure of this compound would be built and optimized.

Docking Simulation: A docking program would be used to place the this compound molecule into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The different poses would be "scored" based on their predicted binding affinity. The best-scoring poses would then be analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target.

Studies on other isochroman derivatives have successfully used molecular docking to explore their binding to biological targets. nih.gov For example, in silico and in vitro binding studies of the phytochemical isochroman with calf thymus DNA have been conducted to understand its interaction mechanism. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of this compound, DFT calculations would be valuable for:

Conformational Analysis: Determining the most stable three-dimensional shape (conformation) of the molecule. The biological activity of a molecule is often linked to its preferred conformation.

Chirality and Electronic Properties: Investigating the electronic properties of different enantiomers and diastereomers to understand the basis of their potentially different activities. DFT can be used to calculate properties like molecular orbital energies (HOMO and LUMO), which are related to the molecule's reactivity.

DFT calculations have been employed to study the conformational and vibrational properties of various organic molecules, providing insights into their stability and reactivity. researchgate.neteurjchem.com

Polypharmacology is the concept that a single drug can interact with multiple targets in the body. This can be beneficial, leading to enhanced therapeutic effects, or detrimental, causing adverse side effects. Computational methods can be used to predict the potential off-target interactions of a compound like this compound. These approaches often rely on machine learning models trained on large datasets of known drug-target interactions.

Predicting the polypharmacology of a new chemical entity is a crucial step in modern drug discovery to anticipate potential side effects and to explore new therapeutic indications for existing drugs. nih.govnih.govucsf.edufrontiersin.org Web-based tools like the polypharmacology browser (PPB) utilize multiple molecular fingerprints to predict possible targets for small molecules. scispace.com

In silico methods are increasingly used to validate and rationalize experimental biological findings. For this compound, this could involve:

Correlating Docking Scores with Experimental Activity: If a series of this compound derivatives are synthesized and tested for their biological activity, molecular docking can be used to see if the predicted binding affinities correlate with the experimentally observed potencies.

Explaining Structure-Activity Relationships (SAR): Computational models can help to explain why certain chemical modifications to the this compound scaffold lead to an increase or decrease in biological activity.

Predicting ADMET Properties: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which is crucial for its development as a potential drug.

The integration of in silico analysis with experimental validation is a powerful approach in modern medicinal chemistry. mdpi.com

| Computational Method | Application to this compound | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting binding mode to a specific biological target. | Identification of key interacting amino acid residues; rationalization of activity. |

| Density Functional Theory (DFT) | Determining the most stable conformation and electronic properties. | Understanding the relationship between molecular structure and reactivity. |

| Polypharmacology Prediction | Identifying potential on-target and off-target interactions. | Anticipating potential side effects and exploring new therapeutic uses. |

| In Silico Validation | Correlating computational predictions with experimental data. | Confirming binding hypotheses and understanding structure-activity relationships. |

Advanced Analytical Methodologies for Research on Isochroman 7 Ol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating isochroman-7-ol from complex mixtures and accurately determining its concentration. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach.

The coupling of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) provides a powerful and highly sensitive platform for the analysis of this compound in complex matrices such as plasma, tissue homogenates, or natural product extracts. nih.govmdpi.com This technique combines the superior separation capabilities of HPLC with the specificity and sensitivity of mass spectrometry.

The process involves introducing a sample into the HPLC system, where this compound is separated from other components based on its physicochemical properties as it passes through a stationary phase within a column. mdpi.com The choice of column (e.g., C18 reversed-phase) and mobile phase composition is optimized to achieve efficient separation and a distinct retention time for the analyte. researchgate.net

Following chromatographic separation, the eluent is directed into the mass spectrometer. Here, the molecules are ionized, and the precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process of selecting a precursor ion and monitoring its specific fragment ions is known as multiple reaction monitoring (MRM), which grants the method exceptional specificity and reduces background noise, making it ideal for trace-level quantification. researchgate.net

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

| Chromatography | ||

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of analyte from matrix components. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | Elution of the compound from the column. |

| Flow Rate | 0.3 mL/min | Controls the speed of separation and analysis time. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of charged molecules for MS analysis. |

| Precursor Ion (Q1) | [M+H]⁺ m/z for this compound | Selection of the specific molecule of interest. |

| Product Ions (Q3) | Specific fragment m/z values | Confirmation of identity and quantification. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and specificity. |

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and efficiency. chiraltech.com This enhancement is primarily achieved by using columns packed with smaller diameter particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. chiraltech.com

For the analysis of this compound, transitioning from HPLC to UHPLC can dramatically reduce analysis times from several minutes to potentially under a minute, significantly increasing sample throughput. The higher efficiency of UHPLC columns also leads to sharper, narrower peaks, which improves peak resolution and enhances detection sensitivity. chiraltech.comsigmaaldrich.com This is particularly advantageous when separating this compound from closely related isomers or impurities.

Table 2: Comparison of Typical Performance: HPLC vs. UHPLC for this compound

| Feature | Conventional HPLC | UHPLC | Advantage of UHPLC |

| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution. |

| Analysis Time | 5-15 min | 1-3 min | Increased sample throughput. |

| Peak Resolution | Good | Excellent | Better separation of complex mixtures. |